REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7]>C(OCC)(=O)C>[P:1]([O-:4])([O-:3])([O:2][C:6](=[O:8])[CH3:7])=[O:5].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7].[P:1](=[O:2])([OH:5])([OH:4])[OH:3]
|
Name
|
|
Quantity
|
6 mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OC(C)=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |